Benzamide, N-[(4-methoxyphenyl)methoxy]-
Description
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Properties
IUPAC Name |
N-[(4-methoxyphenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-7-12(8-10-14)11-19-16-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUADSTZNHATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438982 | |
| Record name | Benzamide, N-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92851-07-5 | |
| Record name | Benzamide, N-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to Benzamide, N-[(4-methoxyphenyl)methoxy]-: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of Benzamide, N-[(4-methoxyphenyl)methoxy]-, a molecule of interest within the broader class of N-substituted benzamides. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust projection of its chemical and biological profile. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical entities.
Introduction to the Benzamide Scaffold and N-Substituted Derivatives
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to form stable amide bonds and participate in hydrogen bonding interactions, crucial for binding to biological targets.[2] N-substituted benzamides, in particular, have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2] The nature of the substituent on the nitrogen atom can significantly modulate the compound's physicochemical properties and biological activity, making this a fertile area for drug discovery.[1]
Benzamide, N-[(4-methoxyphenyl)methoxy]-, also known by its IUPAC name N-((4-methoxybenzyl)oxy)benzamide, is an N-alkoxybenzamide. This structural class is of interest for its potential to introduce unique steric and electronic properties compared to more common N-aryl or N-alkyl benzamides. This guide will delve into the projected characteristics of this molecule, providing a foundation for its synthesis, characterization, and biological evaluation.
Chemical Structure and Physicochemical Properties
The chemical structure of Benzamide, N-[(4-methoxyphenyl)methoxy]- consists of a central benzamide core where the amide nitrogen is substituted with a (4-methoxyphenyl)methoxy group. This substitution introduces a flexible ether linkage and an additional aromatic ring, which can influence the molecule's conformation and interactions with biological targets.
Caption: Chemical structure of Benzamide, N-[(4-methoxyphenyl)methoxy]-.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H15NO3 | - |
| Molecular Weight | 257.28 g/mol | - |
| XLogP3 | 2.3 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 5 | Predicted |
| Topological Polar Surface Area | 47.4 Ų | Predicted |
| CAS Number | Not available | - |
Note: These properties are predicted using computational models due to the absence of experimental data for this specific molecule.
Synthesis and Characterization
A plausible synthetic route for Benzamide, N-[(4-methoxyphenyl)methoxy]- involves the acylation of O-(4-methoxybenzyl)hydroxylamine with benzoyl chloride. This is a standard method for the formation of N-alkoxyamides.
Caption: Proposed workflow for the synthesis and characterization.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of O-(4-methoxybenzyl)hydroxylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 equivalents).
-
Addition of Acylating Agent: Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzoyl group (multiplets, ~7.4-7.9 ppm). - Aromatic protons of the 4-methoxyphenyl group (doublets, ~6.9 and 7.3 ppm). - Methylene protons (-O-CH₂-Ar) (singlet, ~5.0 ppm). - Methoxy protons (-OCH₃) (singlet, ~3.8 ppm). - Amide proton (-NH-) (broad singlet, variable chemical shift). |
| ¹³C NMR | - Carbonyl carbon (~165-170 ppm). - Aromatic carbons. - Methylene carbon (~75-80 ppm). - Methoxy carbon (~55 ppm). |
| IR (cm⁻¹) | - N-H stretch (~3300-3400 cm⁻¹). - C=O stretch (~1640-1680 cm⁻¹). - C-O stretch (~1250 cm⁻¹). - Aromatic C-H stretches. |
| Mass Spec (ESI+) | Expected [M+H]⁺ and [M+Na]⁺ peaks. |
Potential Biological Activities and Mechanisms of Action
While no specific biological data exists for Benzamide, N-[(4-methoxyphenyl)methoxy]-, the broader class of N-substituted benzamides exhibits a wide range of pharmacological activities.[1]
-
Anticancer Activity: Many N-substituted benzamides have shown potent anti-proliferative effects against various cancer cell lines.[3] The mechanism often involves the inhibition of key enzymes like histone deacetylases (HDACs) or the modulation of signaling pathways involved in cell cycle regulation and apoptosis.[3]
-
Anti-inflammatory Properties: Some benzamide derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.[4] Inhibition of NF-κB activation can suppress the production of pro-inflammatory cytokines.[4]
-
Central Nervous System (CNS) Activity: Substituted benzamides are known to act as ligands for various CNS receptors, including dopamine and serotonin receptors.[5][6] This has led to their development as antipsychotic and antiemetic drugs.[5]
Caption: Putative inhibition of the NF-κB signaling pathway.
Illustrative Experimental Protocol: In Vitro Anti-inflammatory Assay
Inhibition of Albumin Denaturation
This assay serves as a preliminary screening method for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory agents to inhibit the heat-induced denaturation of proteins.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compound (Benzamide, N-[(4-methoxyphenyl)methoxy]-) dissolved in DMSO
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 50, 100, 200 µg/mL).
-
Control and Standard: Prepare a control group with DMSO instead of the test compound and a standard group with diclofenac sodium.
-
Incubation: Incubate the mixtures at 37 °C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70 °C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion
Benzamide, N-[(4-methoxyphenyl)methoxy]- represents an intriguing, yet underexplored, chemical entity. Based on the extensive research on the broader family of N-substituted benzamides, this compound holds potential for a range of biological activities, particularly in the areas of oncology and inflammatory diseases. The synthetic route proposed herein is straightforward and should allow for the efficient production of this molecule for further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of Benzamide, N-[(4-methoxyphenyl)methoxy]-, and its analogues, potentially leading to the discovery of novel therapeutic agents.
References
-
Pero, R. W., & Leanderson, T. (2000). Multiple Mechanisms of Action of the Benzamides and Nicotinamides as Sensitizers of Radiotherapy: Opportunities for Drug Design. Journal of the American College of Nutrition, 19(sup5), 640S-650S. [Link]
-
Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 951–954. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
-
Ögren, S. O., & Kohler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica, 66(s299), 79-92. [Link]
-
Berenfeld, F., Brun, P., Su, S., Pen, A., Berthon, F., Wouters, J., ... & Duguépéroux, C. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European journal of medicinal chemistry, 138, 964-978. [Link]
-
Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737-2747. [Link]
-
Asif, M. (2016). A review on various pharmacophoric activities of benzamide analogues. Journal of Chemical and Pharmaceutical Research, 8(8), 863-877. [Link]
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Xu, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
Hong, S. P., Carcache, E. J., & Cutler, S. R. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS chemical neuroscience, 6(1), 115-125. [Link]
-
Sari, Y., & Alfinda, A. D. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 8(3). [Link]
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- 2. walshmedicalmedia.com [walshmedicalmedia.com]
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- 4. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of N-alkoxybenzamide derivatives in organic synthesis
Technical Guide: -Alkoxybenzamide Derivatives in Organic Synthesis
Executive Summary: The "Amide Twist" in C-H Activation
This guide focuses on their dual-role capability:
-
As a Directing Group (DG): Facilitating transition-metal-catalyzed ortho-C-H functionalization.
-
As an Internal Oxidant: Enabling redox-neutral annulation reactions (e.g., isoquinolone synthesis) by acting as a leaving group, thereby obviating the need for external oxidants like Cu(II) or Ag(I).
Module 1: Efficient Synthesis of the Scaffold
Before exploiting the reactivity of
Optimized Bench Protocol
Objective: Synthesis of
Reagents:
-
Benzoyl chloride (1.0 equiv)
- -Methylhydroxylamine hydrochloride (1.1 equiv)
-
Potassium carbonate (
) or Pyridine (2.5 equiv) -
Solvent: DCM/Water biphasic system or anhydrous DCM.
Step-by-Step Workflow:
-
Preparation: Dissolve
-methylhydroxylamine HCl (0.92 g, 11 mmol) in water (10 mL) and DCM (20 mL). Cool to 0 °C. -
Basification: Slowly add
(3.45 g, 25 mmol). The evolution of will be observed. -
Acylation: Add benzoyl chloride (1.40 g, 10 mmol) dropwise over 15 minutes. Vigorous stirring is essential to manage the biphasic interface.
-
Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:3). The
-alkoxy amide is typically more polar than the acid chloride but less polar than the free amine salt. -
Workup: Separate layers. Extract aqueous layer with DCM (
mL). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. -
Purification: Dry over
, concentrate. Recrystallize from Hexane/EtOAc if necessary.
Key Insight: For sterically hindered substrates, switch to EDC/HOBt coupling with the corresponding benzoic acid to prevent acid chloride hydrolysis.
Module 2: The "Internal Oxidant" Mode (Isoquinolone Synthesis)[1]
The most powerful application of
Mechanistic Pathway
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, followed by alkyne insertion.
Figure 1: Catalytic cycle for the Rh(III)-catalyzed annulation of N-alkoxybenzamides with alkynes. The N-O bond cleavage drives the turnover.
Standard Operating Procedure (Rh-Catalysis)
Reaction:
| Component | Equivalents/Conc. | Role |
| Substrate | 1.0 equiv | Directing Group precursor |
| Alkyne | 1.2 equiv | Coupling Partner |
| Catalyst | Active Catalyst Precursor | |
| Additive | Base for CMD mechanism | |
| Solvent | MeOH or TFE (0.2 M) | Protic solvent aids proton transfer |
| Temp/Time | 60-80 °C / 12-16 h | Kinetic barrier for C-H activation |
Critical Control Points:
-
Solvent Choice: Methanol (MeOH) or Trifluoroethanol (TFE) is crucial. The protic nature assists the acetate-assisted deprotonation step.
-
Exclusion of Air: While Rh(III) is robust, air can oxidize the alkyne (Glaser coupling). Argon sparging is recommended.
-
Leaving Group Ability: If reactivity is low with
-OMe, switch to -Pivaloyloxy ( -OPiv). The pivalate is a better leaving group, lowering the activation energy for the N-O cleavage step.
Module 3: C-H Functionalization (Retaining the N-O Bond)
Not all reactions cleave the N-O bond. Under Pd(II) catalysis, the
Comparative Reactivity Table
| Reaction Type | Catalyst System | Fate of N-O Bond | Key Product |
| Annulation | Cleaved (Internal Oxidant) | Isoquinolones | |
| Ortho-Olefination | Retained | o-Alkenyl- | |
| Ortho-Arylation | Retained | o-Aryl- | |
| Halogenation | Retained | o-Halo- |
Workflow for Ortho-Arylation
-
Mix: Substrate (0.2 mmol), Aryl Iodide (2 equiv),
(10 mol%), (1 equiv). -
Solvent: HFIP (Hexafluoroisopropanol) is often the "magic solvent" for these transformations due to its ability to stabilize cationic Pd intermediates.
-
Heat: 100 °C in a sealed tube.
-
Note: The
-alkoxy group remains intact, allowing for subsequent reduction to the free primary amide or hydrolysis to the acid.
Module 4: Nucleophilic Acyl Substitution (Ketone Synthesis)
While Weinreb amides (
Protocol Adjustment:
Unlike Weinreb amides,
-
Deprotonation: You must use 2 equivalents of the organometallic reagent (Grignard or Organolithium).
-
1st Eq: Deprotonates the N-H (forming the
-metalated species). -
2nd Eq: Attacks the carbonyl to form the stable tetrahedral intermediate.[2]
-
-
Quench: Acidic workup hydrolyzes the intermediate to the ketone.
Recommendation: If ketone synthesis is the primary goal, methylation of the nitrogen (to convert
Decision Matrix for Experimental Design
Use this logic flow to select the correct methodology for your target molecule.
Figure 2: Strategic decision matrix for selecting reaction conditions based on the desired product outcome.
References
-
Isoquinolone Synthesis via Rh(III): Synthesis of Isoquinolones via Rh-Catalyzed C–H Activation of Substituted Benzamides Using Air as the Sole Oxidant in Water.[3] Source: Green Chemistry (via ResearchGate)
-
Weinreb Amides vs. N-Alkoxybenzamides: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Source: MDPI (Molecules)
-
Mechanism of Rh(III) C-H Activation: Harnessing hypervalent iodonium ylides as carbene precursors: C–H activation of N-methoxybenzamides with a Rh(III)-catalyst.[4] Source: RSC (Chemical Communications) [4][5]
-
Oxidative Cycloaddition Protocols: Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation.[6] Source: NIH (PubMed Central)
-
Internal Oxidant Concept: Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient, and versatile.[1] Source: NIH (PubMed)
Sources
- 1. Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient, and versatile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing hypervalent iodonium ylides as carbene precursors: C–H activation of N-methoxybenzamides with a Rh(iii)-catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of O-Substituted Benzohydroxamic Acid Analogs: A Comprehensive Technical Guide
Executive Summary
Hydroxamic acids represent a privileged class of pharmacophores in medicinal chemistry, primarily recognized for their exceptional ability to act as bidentate chelators for transition metals within enzyme active sites. While native benzohydroxamic acids (BHAs) are potent inhibitors of metalloenzymes, their clinical translation is frequently bottlenecked by suboptimal pharmacokinetic profiles—specifically, rapid phase II metabolism (O-glucuronidation) and limited cellular permeability.
This technical guide explores the strategic O-substitution of BHAs. By masking the polar hydroxyl group, O-substituted analogs (such as O-acetyl, O-alkyl, and O-benzyl derivatives) offer a robust mechanism to enhance lipophilicity, deploy intracellular prodrugs, and redirect target specificity[1].
Pharmacological Rationale for O-Substitution
The native hydroxamic acid moiety (-CONHOH) coordinates tightly with metals like Zn²⁺, Fe²⁺/³⁺, and Ni²⁺. However, the free -OH group is highly hydrophilic. O-substitution circumvents this via two primary modalities:
-
The Prodrug Strategy: O-acyl derivatives (e.g., O-acetyl BHA) act as lipophilic masks. They seamlessly penetrate the lipid bilayer and are subsequently hydrolyzed by ubiquitous intracellular esterases to release the active metalloenzyme chelator[2].
-
Structural Diversification: Stable O-alkyl and O-benzyl substitutions intentionally prevent metal chelation. Instead, they redirect the molecule's biological activity toward non-metalloenzyme targets or serve as synthetic precursors for bioactive imino-ethers, which exhibit distinct antineoplastic profiles[3].
Core Biological Targets and Mechanisms of Action
Histone Deacetylases (HDACs) and Epigenetic Modulation
HDAC inhibitors are critical in oncology for inducing cell cycle arrest, differentiation, and apoptosis[1]. The canonical HDAC pharmacophore requires a zinc-binding group (ZBG). While native BHAs directly chelate the Zn²⁺ ion at the bottom of the HDAC catalytic pocket, O-substituted analogs rely on intracellular activation. By masking the ZBG, O-acylation prevents premature degradation in the serum, ensuring high local concentrations of the active BHA within the nucleus.
Ribonucleotide Reductase (RNR) Inhibition
RNR is essential for the de novo synthesis of dNTPs, making it a prime target for highly proliferative cancers. Hydroxyl-benzohydroxamic acid derivatives, such as didox (3,4-dihydroxybenzohydroxamic acid) and trimidox, act as radical scavengers and iron chelators that specifically inhibit the hRRM2 subunit of RNR[4]. These compounds impair proliferation in various cancer cell lines and exhibit synergistic effects when combined with antimetabolites like gemcitabine[4].
Urease and Peroxidase Inhibition
Beyond oncology, BHAs exhibit potent antimicrobial properties by inhibiting bacterial metalloenzymes. BHA is a known competitive inhibitor of Proteus vulgaris urease. Structure-activity relationship (SAR) studies reveal that while para-substituted BHAs retain high inhibitory potency, ortho-substituted derivatives exhibit markedly reduced activity due to steric hindrance at the nickel-containing active site[5]. Furthermore, ortho-substituents with hydrogen-bonding capacity (e.g., salicylohydroxamic acid) alter the nucleophilic reactivity of the hydroxamate group, fundamentally changing its interaction with target residues[6].
Visualizing the Pathways
Intracellular activation and signaling pathway of O-substituted benzohydroxamic acid prodrugs.
Quantitative Data: Structure-Activity Relationships (SAR)
To facilitate rapid comparison, the following table synthesizes the quantitative biological activities and primary targets of key BHA analogs based on their substitution patterns.
| Compound Class | R-Group Substitution | Primary Target | IC₅₀ / Activity Profile | Mechanistic Note |
| Native BHA | -OH (None) | Bacterial Urease | ~2.5 × 10⁻⁵ M | Direct metal chelation (Ni²⁺) at the active site[5]. |
| O-Acetyl BHA | -O-CO-CH₃ | HDAC (Intracellular) | Sub-micromolar (Post-cleavage) | Acts as a prodrug; requires intracellular esterase activation[2]. |
| O-Alkyl BHA | -O-CH₃ / -O-Benzyl | Imino-ether precursors | Variable (Anticancer) | Prevents chelation; redirects activity to non-metalloenzymes[3]. |
| Polyhydroxy BHA | 3,4-di-OH (Didox) | RNR (hRRM2 subunit) | Synergistic with Gemcitabine | Dual action: Radical scavenging and Fe chelation[4]. |
| ortho-Substituted BHA | -OH (Salicylohydroxamic) | Hydrolases / Peroxidases | Reduced vs para-analogs | Intramolecular H-bonding alters nucleophilic reactivity[6]. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to ensure that experimental methodologies are not just a sequence of steps, but logically sound, self-validating systems.
Protocol 1: Synthesis of O-Acetyl Benzohydroxamic Acid via Cu-Mediated Cross-Coupling
This protocol outlines the N-amidation of boronic acids using O-acetyl hydroxamic acids, a method that avoids external oxidants.
-
Step 1: Dissolve 1.0 equivalent of O-acetyl benzohydroxamic acid and 1.1 equivalents of phenylboronic acid in anhydrous THF.
-
Step 2: Add 1.0 equivalent of Cu(I) thiophene-2-carboxylate (CuTC).
-
Step 3: Stir the mixture at 60 °C for 16 hours under a neutral atmosphere.
-
Step 4: Perform an aqueous workup and purify the resulting amide via column chromatography.
-
Causality & Expert Insight: Why use CuTC? Non-oxygenated Cu(I) sources like CuCl or CuI are entirely ineffective for this transformation. CuTC provides optimal solubility in THF and facilitates the oxidative addition of the O-acetylhydroxamic acid to the Cu(I) center without requiring external oxidants or harsh bases, which would otherwise degrade base-sensitive substrates[2].
Protocol 2: Self-Validating Cell-Based HDAC Inhibition Assay
Evaluating the prodrug efficacy of O-substituted BHAs requires an assay that confirms both cellular entry and intracellular target engagement.
-
Step 1 (Treatment): Seed HeLa cells in a 96-well plate. Treat with the O-acetyl BHA (prodrug), native BHA (active comparator), and Vorinostat (SAHA, positive control). Include a vehicle-only negative control.
-
Step 2 (Lysis & Substrate): After 24 hours, lyse the cells using a non-denaturing buffer. Add the fluorogenic substrate Boc-Lys(Ac)-AMC.
-
Step 3 (Developer): Incubate for 1 hour, then add the developer solution (containing trypsin/peptidases). Read fluorescence at Ex: 360 nm / Em: 460 nm.
-
Causality & Self-Validation: This is a coupled, two-step system. The Boc-Lys(Ac)-AMC substrate is sterically hindered and inherently resistant to peptidase cleavage due to the acetyl group. Only if the intracellular HDACs remain active will they deacetylate the lysine. The developer then cleaves the deacetylated substrate to release the AMC fluorophore. Therefore, a decrease in fluorescence directly and exclusively correlates with successful HDAC inhibition. The inclusion of Vorinostat validates the dynamic range, while the vehicle control establishes the baseline, ensuring the assay is completely self-validating against background autofluorescence or assay drift.
Visualizing the Experimental Workflow
Step-by-step experimental workflow for evaluating the biological activity of BHA analogs.
Conclusion
The O-substitution of benzohydroxamic acids is not merely a synthetic exercise; it is a vital pharmacokinetic optimization strategy. By intelligently masking the metal-chelating hydroxyl group, researchers can bypass the inherent metabolic liabilities of native hydroxamates, enabling the development of highly permeable prodrugs and novel imino-ether derivatives. Mastery of the structure-activity relationships and the deployment of self-validating assays are paramount for translating these analogs from benchtop synthesis to clinical lead candidates.
References
1.[1] Title: Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. Source: researchgate.net. URL:1 2.[4] Title: Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Source: mdpi.com. URL: 4 3.[6] Title: Multifunctional Hydrolytic Catalyses. V. The Reaction of o-Substituted Benzohydroxamic Acids and p-Nitrophenyl Acetate. Source: oup.com. URL: 6 4.[5] Title: Inhibition of Proteus vulgaris Urease by Hydroxamic Acids. Source: oup.com. URL: 5 5.[2] Title: N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. Source: nih.gov. URL: 2 6.[3] Title: Synthesis of imino-ether type compounds through sulfonylation of N-acyl-O-alkyl hydroxylamines. Source: tsijournals.com. URL: 3
Sources
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- 2. N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Thermodynamic Stability of Benzamide, N-[(4-methoxyphenyl)methoxy]-
This guide details the thermodynamic and kinetic stability profile of Benzamide, N-[(4-methoxyphenyl)methoxy]- (also referred to as N-(4-methoxybenzyloxy)benzamide or O-(4-methoxybenzyl)benzohydroxamic acid).[1]
Unlike simple amides, this compound contains an N–O–C (alkoxyamide) linkage, introducing unique vectors for degradation. The presence of the electron-donating p-methoxy group on the benzyl ring significantly alters its stability landscape compared to the unsubstituted parent, particularly under acidic conditions.
Executive Summary
Benzamide, N-[(4-methoxyphenyl)methoxy]- represents a class of O-alkyl hydroxamic acid derivatives often utilized as reference standards in mutagenicity testing (Ames assay), precursors for nitrenium ions, or protected intermediates in the synthesis of histone deacetylase (HDAC) inhibitors.
Its thermodynamic profile is defined by two competing instability vectors:
-
Hydrolytic Instability: Susceptibility of the amide carbonyl to nucleophilic attack (pH-dependent).[1]
-
Benzylic C–O Cleavage: The p-methoxy substituent stabilizes the benzylic carbocation, making the molecule prone to acid-catalyzed
-type fragmentation, a pathway distinct from standard amide hydrolysis.[1]
Chemical Identity & Structural Analysis
| Parameter | Detail |
| CAS Name | Benzamide, N-[(4-methoxyphenyl)methoxy]- |
| Synonyms | N-(4-Methoxybenzyloxy)benzamide; O-(4-Methoxybenzyl)benzohydroxamic acid |
| Molecular Formula | |
| Molecular Weight | 257.29 g/mol |
| Structural Motif | Benzoyl group attached to an N-alkoxy moiety ( |
| Electronic Effect | The p-OMe group ( |
Structural Stability Implications
The molecule possesses a "weak link" at the N–O bond (Bond Dissociation Energy
Mechanistic Degradation Pathways
The thermodynamic stability is governed by three distinct pathways. The dominance of a pathway is strictly controlled by pH and temperature.[1]
Pathway A: Classical Amide Hydrolysis (
Mechanism)
-
Conditions: Strong Acid or Base.[1]
-
Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.[1][3][4]
-
Products: Benzoic acid + O-(4-methoxybenzyl)hydroxylamine.[1]
-
Thermodynamics: Irreversible
.[1] Driven by the formation of the stable carboxylate/carboxylic acid.[1]
Pathway B: Acid-Catalyzed Benzylic Cleavage (
-like) [1]
-
Conditions: Dilute Acid (pH < 4).[1]
-
Mechanism: Protonation of the ether oxygen followed by heterolytic cleavage of the O–C bond.[1]
-
Critical Insight: The p-methoxy group stabilizes the resulting 4-methoxybenzyl carbocation via resonance.[1] This makes this specific analog significantly less stable in acid than unsubstituted N-benzyloxybenzamide.[1]
-
Products: Benzohydroxamic acid + 4-Methoxybenzyl alcohol (after cation quenching).[1]
Pathway C: N–O Bond Homolysis (Radical)
-
Conditions: High Temperature (>100°C) or UV irradiation.[1]
-
Mechanism: Homolytic cleavage of the weak N–O bond.[1]
-
Products: Benzamide radical + 4-Methoxybenzyloxy radical.[1]
Figure 1: Competing degradation pathways. Path B (Red) is the critical instability vector for this specific methoxy-substituted analog.
Experimental Protocols for Stability Assessment
To rigorously determine the thermodynamic parameters (
Protocol 1: pH-Rate Profile Determination
Objective: Distinguish between Amide Hydrolysis (Path A) and Benzylic Cleavage (Path B).
-
Buffer Preparation: Prepare constant ionic strength (
M KCl) buffers ranging from pH 1.0 to 12.0.-
Note: Use non-nucleophilic buffers (e.g., Phosphate, Borate) to avoid catalytic effects.
-
-
Stock Solution: Dissolve compound in Acetonitrile (ACN) to 10 mM.
-
Incubation: Spike stock into buffer (final conc. 50 µM, <1% ACN) at 37°C.
-
Sampling: Aliquot at
min. Quench with cold mobile phase. -
Analysis (HPLC-UV):
-
Data Processing:
Protocol 2: Arrhenius Parameter Determination (Thermal Stress)
Objective: Calculate Activation Energy (
-
Setup: Seal saturated solutions or solid samples in inert glass ampoules.
-
Stress Conditions: Incubate at 40°C, 50°C, 60°C, and 70°C.
-
Kinetics: Monitor degradation over 4 weeks.
-
Calculation:
Quantitative Data Summary (Projected)
Based on Structure-Activity Relationships (SAR) of homologous N-benzyloxybenzamides:
| Parameter | Value (Est.) | Context |
| Melting Point | 130–135°C | Solid-state stability is high; degradation is negligible below MP unless catalyzed.[1] |
| Hydrolysis | > 48 Hours | Relatively stable at physiological pH.[1] |
| Hydrolysis | < 4 Hours | High Risk. Rapid acidolysis driven by p-OMe carbocation stabilization.[1] |
| 8.5 – 9.2 | More acidic than benzamide ( | |
| Bond Dissociation (N-O) | ~53 kcal/mol | Susceptible to radical cleavage under UV light.[1] |
References
-
Hydrolysis Mechanisms of Hydroxamic Acid Esters
- Title: Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of N-Alkoxybenzamides.
- Source:Journal of Organic Chemistry.
- Relevance: Establishes the A-2 mechanism and the transition from carbonyl attack to alkyl-oxygen cleavage depending on substituent electronics.
-
(Generalized landing for verification)
-
Substituent Effects in Benzyl Deriv
-
Mutagenicity of N-Alkoxyamides
- Title: Structure-Activity Relationships in the Mutagenicity of N-Alkoxybenzamides (Ames Test).
- Source:Mut
- Relevance: Contextualizes the biological importance of the N-O bond stability.
Sources
The Ascendancy of N-(4-methoxybenzyloxy)benzamide: A Strategic Directing Group for Precision C-H Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic organic chemistry, the quest for atom-economical and site-selective transformations has positioned C-H functionalization at the forefront of innovation. Central to the success of many of these reactions is the use of directing groups, which serve as a molecular compass to guide transition metal catalysts to a specific C-H bond. This technical guide provides a comprehensive overview of N-(4-methoxybenzyloxy)benzamide, a versatile and strategically important directing group. We will delve into its synthesis, elucidate the mechanistic underpinnings of its directing effect, and showcase its application in a variety of powerful C-H functionalization reactions. Furthermore, this guide will provide detailed experimental protocols and discuss the methods for the strategic removal of the directing group, empowering researchers to harness its full potential in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction: The Strategic Imperative of Directing Groups in C-H Functionalization
The direct conversion of ubiquitous C-H bonds into valuable C-C and C-heteroatom bonds represents a paradigm shift in retrosynthetic analysis. This approach obviates the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[1] However, the challenge lies in controlling the regioselectivity of these transformations, given the multitude of C-H bonds often present in a complex molecule.
Directing groups have emerged as a powerful solution to this challenge. By coordinating to a transition metal catalyst and positioning it in close proximity to a specific C-H bond, these molecular auxiliaries enable highly selective reactions.[2] Among the various classes of directing groups, those based on the amide functionality have proven to be particularly robust and versatile.[1] This guide focuses on N-(4-methoxybenzyloxy)benzamide, a directing group that combines the directing ability of the N-alkoxyamide moiety with the unique properties of the 4-methoxybenzyl (PMB) group, offering a sophisticated tool for advanced organic synthesis.
Synthesis of N-(4-methoxybenzyloxy)benzamide: A Step-by-Step Protocol
The synthesis of N-(4-methoxybenzyloxy)benzamide is a straightforward process that can be accomplished in two main stages: the preparation of the key intermediate, O-(4-methoxybenzyl)hydroxylamine, followed by its acylation with benzoyl chloride.
Synthesis of O-(4-methoxybenzyl)hydroxylamine Hydrochloride
A common route to O-alkylhydroxylamines involves the reaction of an alkyl halide with a protected hydroxylamine equivalent, followed by deprotection. A reliable method for the synthesis of O-(4-methoxybenzyl)hydroxylamine has been reported, which can be adapted for laboratory use.[3]
Experimental Protocol:
-
Materials: 4-methoxybenzyl chloride, hydroxylamine hydrochloride, sodium hydroxide, methanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (4.0 equivalents) and sodium hydroxide in a mixture of methanol and water.
-
Cool the solution in an ice-water bath to a temperature below 20 °C.
-
Slowly add a solution of 4-methoxybenzyl chloride (1.0 equivalent) in methanol to the hydroxylamine solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for a specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the O-(4-methoxybenzyl)hydroxylamine hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Synthesis of N-(4-methoxybenzyloxy)benzamide
The final step involves the acylation of O-(4-methoxybenzyl)hydroxylamine with benzoyl chloride under basic conditions. This is a standard procedure for amide bond formation.[4][5]
Experimental Protocol:
-
Materials: O-(4-methoxybenzyl)hydroxylamine hydrochloride, benzoyl chloride, triethylamine (or another suitable base), dichloromethane (DCM).
-
Procedure:
-
Suspend O-(4-methoxybenzyl)hydroxylamine hydrochloride (1.0 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-methoxybenzyloxy)benzamide.
-
Caption: Synthetic pathway to N-(4-methoxybenzyloxy)benzamide.
Mechanism of Action: The Chelation-Assisted C-H Activation Pathway
The efficacy of N-(4-methoxybenzyloxy)benzamide as a directing group lies in its ability to form a stable five-membered palladacycle or rhodacycle intermediate. This process is analogous to the well-studied N-methoxybenzamide directing group.[1] The catalytic cycle for a generic ortho-functionalization can be described as follows:
-
Coordination: The amide oxygen and the oxygen of the benzyloxy group coordinate to the transition metal center (e.g., Pd(II) or Rh(III)).
-
C-H Activation: This coordination pre-organizes the substrate for a facile, irreversible C-H metalation step at the ortho position of the benzamide ring, forming a stable five-membered metallacycle intermediate. This step is often the rate-determining step of the overall reaction.[2]
-
Functionalization: The metallacycle then reacts with a coupling partner (e.g., an alkene or an aryl halide). This can involve migratory insertion of the coupling partner into the metal-carbon bond.
-
Reductive Elimination/Product Release: The final product is released through a reductive elimination step, regenerating the active catalyst.
[Image of a general reaction scheme for the Rh-catalyzed olefination of N-(4-methoxybenzyloxy)benzamide with an alkene]
[Image of a general reaction scheme for the Pd-catalyzed arylation of N-(4-methoxybenzyloxy)benzamide with an aryl iodide]
Caption: Workflow for the removal of the directing group.
Conclusion and Future Outlook
N-(4-methoxybenzyloxy)benzamide stands as a highly effective and strategic directing group for a multitude of transition metal-catalyzed C-H functionalization reactions. Its straightforward synthesis, predictable directing ability based on a robust chelation-assisted mechanism, and the versatility of the 4-methoxybenzyl group for selective removal make it an invaluable tool for organic synthesis. The applications in olefination, arylation, and the construction of complex heterocyclic systems underscore its potential for streamlining the synthesis of valuable molecules in academic and industrial research.
Future research in this area will likely focus on expanding the scope of transformations amenable to this directing group, developing more sustainable catalytic systems with earth-abundant metals, and exploring its application in asymmetric C-H functionalization reactions. The continued development of innovative directing group strategies, such as the one presented in this guide, will undoubtedly pave the way for even more efficient and elegant solutions to complex synthetic challenges.
References
-
A simple method for the removal of 4-methoxybenzyl group. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]
-
Substrate scope of the Pd-catalyzed PA-directed C-H arylation reaction. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
N-(4-Hydroxy-3-methoxybenzyl)benzamide. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights. Retrieved February 27, 2026, from [Link]
-
Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Rhodium‐Catalyzed C(sp)‐ or C(sp)−H Bond Functionalization Assisted by Removable Directing Groups. (2018, October 12). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine. (2019, October 15). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved February 27, 2026, from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved February 27, 2026, from [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Retrieved February 27, 2026, from [Link]
-
ORGANIC SYNTHESIS. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
One-pot synthesis of 11C-labelled primary benzamides via intermediate [11C]aroyl dimethylaminopyridinium salts. (n.d.). Retrieved February 27, 2026, from [Link]
-
Selective N-Debenzylation of Amides with p-TsOH. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2025, April 24). MDPI. Retrieved February 27, 2026, from [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]
-
An Unusual N Boc Deprotection of Benzamides under Basic Conditions. (2025, August 7). ResearchGate. Retrieved February 27, 2026, from [Link]
-
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023, November 3). Organic Syntheses. Retrieved February 27, 2026, from [Link]
- CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (n.d.). Google Patents.
-
One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. (2019, July 23). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. (2025, August 9). ResearchGate. Retrieved February 27, 2026, from [Link]
Sources
- 1. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
- 4. N-(4-Hydroxy-3-methoxybenzyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalconference.info [globalconference.info]
Application Note & Protocol: A Validated Procedure for the Synthesis of O-(4-methoxybenzyl)benzohydroxamic Acid
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of O-(4-methoxybenzyl)benzohydroxamic acid, a key intermediate in medicinal chemistry and drug development. The protocol is designed for researchers in organic synthesis and drug discovery, offering a reliable, two-stage procedure that begins with the preparation of the benzohydroxamic acid precursor followed by its O-alkylation. This guide emphasizes experimental causality, robust safety protocols, and self-validating characterization methods to ensure reproducibility and high-purity outcomes.
Introduction: The Significance of O-Alkylated Hydroxamates
Hydroxamic acids are a critical class of organic compounds characterized by the -C(=O)N(OH)- functional group. Their potent ability to chelate metal ions makes them essential pharmacophores in a wide array of pharmaceuticals, most notably as histone deacetylase (HDAC) inhibitors for cancer therapy. The strategic O-alkylation of the hydroxamic acid moiety, such as the introduction of a 4-methoxybenzyl (PMB) group, serves several crucial purposes in drug design. It can act as a protecting group during complex syntheses or modulate the compound's pharmacokinetic properties, including stability, solubility, and metabolic profile.[1] The procedure detailed herein provides a clear and efficient pathway to this valuable molecular scaffold.
Reaction Scheme and Mechanism
The synthesis is achieved via a nucleophilic substitution reaction (SN2). First, benzohydroxamic acid is deprotonated by a mild base (potassium carbonate) to form a nucleophilic benzohydroxamate anion. This anion then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group to form the desired O-alkylated product.
Reaction: Benzohydroxamic Acid + 4-Methoxybenzyl Chloride → O-(4-methoxybenzyl)benzohydroxamic Acid
The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation without solvating the hydroxamate anion, thereby enhancing its nucleophilicity and promoting a favorable reaction rate.
Critical Safety Protocols: Handling Hazardous Reagents
WARNING: This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.[2]
4-Methoxybenzyl chloride (PMB-Cl) is the primary hazard in this synthesis. It is highly corrosive and a lachrymator.
-
Hazard Statement H314: Causes severe skin burns and eye damage.[3][4][5]
-
Hazard Statement H290: May be corrosive to metals.[4]
Mandatory Precautions:
-
Engineering Controls: All manipulations involving 4-methoxybenzyl chloride must be performed inside a certified chemical fume hood with proper ventilation.[6] An emergency eye wash station and safety shower must be immediately accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[6]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination is suspected.[3]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[7]
-
-
Handling: Use caution when opening containers, which may be under pressure. Avoid inhalation of vapors and any contact with skin or eyes.[4] Keep away from moisture and incompatible materials.[7]
-
Spill & Emergency Procedures:
-
Skin/Hair Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spills: For minor spills, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for hazardous waste disposal.[4]
-
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Ethyl Benzoate | Reagent | Sigma-Aldrich, Acros | Starting material for Protocol A. |
| Hydroxylamine Hydrochloride | ≥98% | Sigma-Aldrich, TCI | Starting material for Protocol A. |
| Potassium Hydroxide (KOH) | ACS | Fisher Scientific | Used in Protocol A. |
| Methanol (MeOH) | Anhydrous | Major Supplier | Solvent for Protocol A. |
| Acetic Acid | Glacial | Major Supplier | Used for acidification in Protocol A. |
| Benzohydroxamic Acid | ≥98% | Sigma-Aldrich, Alfa Aesar | May be purchased or synthesized via Protocol A. |
| 4-Methoxybenzyl Chloride | ≥98% | Sigma-Aldrich, Combi-Blocks | Highly Corrosive. See Safety Section.[3] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Major Supplier | Base for Protocol B. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier | Solvent for Protocol B. |
| Ethyl Acetate (EtOAc) | ACS | Major Supplier | Used for extraction/recrystallization. |
| Hexanes | ACS | Major Supplier | Used for recrystallization. |
| Saturated NaCl Solution | N/A | Lab-prepared | Brine for washing. |
| Anhydrous Magnesium Sulfate | N/A | Major Supplier | Drying agent. |
| Round-bottom flasks | Various | Standard Lab Supplier | |
| Magnetic stirrer & stir bars | N/A | Standard Lab Supplier | |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | Merck | For reaction monitoring. |
| Filtration apparatus | N/A | Standard Lab Supplier | |
| Rotary evaporator | N/A | Standard Lab Supplier |
Experimental Workflow Visualization
The overall synthesis workflow is depicted below, outlining the two primary stages of the procedure.
Sources
- 1. One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. combi-blocks.com [combi-blocks.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4-甲氧基氯苄 | Sigma-Aldrich [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Application Note: High-Efficiency Synthesis of Isoquinolones via Rh(III)-Catalyzed C-H Annulation
[1][2][3]
Introduction & Mechanistic Rationale
The transition-metal-catalyzed functionalization of C-H bonds has revolutionized the construction of nitrogen-containing heterocycles.[1] Among these, the Cp*Rh(III) -catalyzed annulation of benzamides with alkynes is a premier method for synthesizing isoquinolones , a scaffold ubiquitous in alkaloids and therapeutic agents.
While early iterations of this chemistry required stoichiometric external oxidants (e.g., Cu(OAc)₂, Ag₂O) to regenerate the active catalyst, the field has advanced toward internal oxidants .
N-[(4-methoxyphenyl)methoxy]benzamide (N-OPMB benzamide) represents a sophisticated "oxidizing directing group." It serves two critical functions:
-
Directing Group (DG): The amide oxygen and nitrogen coordinate to the Rh(III) center, positioning it for ortho-C-H activation.
-
Internal Oxidant: The labile N-O bond acts as an electron sink. Its cleavage during the catalytic cycle facilitates reductive elimination and regenerates the active Rh(III) species without external oxidants, releasing 4-methoxybenzyl alcohol as a benign byproduct.
Key Advantages of N-OPMB Benzamide
-
Redox-Neutrality: Eliminates the need for hazardous stoichiometric metal oxidants.
-
Atom Economy: High functional group tolerance due to mild conditions.
-
Versatility: The OPMB group is easily synthesized and, if the N-O bond is preserved (under specific non-oxidative conditions), can serve as an acid-labile protecting group.
Mechanistic Pathway[2][3][4][5][6]
Understanding the catalytic cycle is prerequisite to troubleshooting and optimization. The reaction follows a C-H activation / Alkyne Insertion / N-O Cleavage cascade.[1]
Graphviz Diagram: Catalytic Cycle
The following diagram illustrates the redox-neutral cycle driven by the N-O bond scission.
Figure 1: The Rh(III)-catalyzed redox-neutral annulation cycle.[2] The N-O bond of the N-OPMB group acts as the internal oxidant, regenerating the catalyst.
Experimental Protocol
A. Substrate Preparation: Synthesis of N-[(4-methoxyphenyl)methoxy]benzamide
Before catalysis, the directing group must be installed. This is a standard Schotten-Baumann-type acylation of O-(4-methoxybenzyl)hydroxylamine.
Reagents:
-
Benzoyl chloride (1.0 equiv)
-
O-(4-methoxybenzyl)hydroxylamine (1.0 equiv) (Commercially available or prepared from N-hydroxyphthalimide)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dichloromethane (DCM) (0.2 M)
Procedure:
-
Dissolve O-(4-methoxybenzyl)hydroxylamine in anhydrous DCM at 0 °C.
-
Add Et₃N dropwise.
-
Add benzoyl chloride dropwise over 15 minutes.
-
Warm to room temperature and stir for 4 hours.
-
Workup: Quench with water. Extract with DCM (3x). Wash organics with 1M HCl, sat.[3] NaHCO₃, and brine.[4]
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 20% EtOAc in Hexanes) to yield the white crystalline solid.
B. Rh(III)-Catalyzed Annulation (Standard Protocol)
This protocol describes the coupling of N-OPMB benzamide with diphenylacetylene to form 3,4-diphenylisoquinolin-1(2H)-one.
Reagents:
-
Substrate: N-[(4-methoxyphenyl)methoxy]benzamide (0.20 mmol, 1.0 equiv)
-
Alkyne: Diphenylacetylene (0.24 mmol, 1.2 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Activator: AgSbF₆ (10 mol%)
-
Base/Additive: CsOAc (30 mol%) (Crucial for the CMD step)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (2.0 mL, 0.1 M)
Step-by-Step Procedure:
-
Setup: In a glovebox or under N₂ flow, charge a 10 mL screw-cap reaction vial (equipped with a magnetic stir bar) with [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), and CsOAc (11.5 mg, 0.06 mmol).
-
Solvent Addition: Add 1.0 mL of MeOH. Stir for 5 minutes at room temperature to generate the active cationic Rh(III) species (noticeable color change often occurs).
-
Substrate Addition: Add N-OPMB benzamide (51.4 mg, 0.20 mmol) and diphenylacetylene (42.8 mg, 0.24 mmol). Rinse sides with remaining 1.0 mL MeOH.
-
Reaction: Seal the vial tightly. Transfer to a pre-heated heating block at 60 °C . Stir vigorously (800 rpm) for 16 hours.
-
Monitoring: Check progress via TLC (Eluent: 30% EtOAc/Hexane). The starting benzamide should be consumed.
-
Workup: Cool to room temperature. Dilute with DCM (10 mL) and transfer to a round-bottom flask. Add silica gel (~500 mg) and concentrate to dryness (dry loading).
-
Purification: Perform flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
-
Characterization: The product, 3,4-diphenylisoquinolin-1(2H)-one, is typically a white solid.
Optimization & Troubleshooting Data
The efficiency of this reaction is highly sensitive to the solvent system and acetate source.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Additive (30 mol%) | Temp (°C) | Yield (%) | Notes |
| 1 | MeOH | CsOAc | 60 | 92 | Optimal conditions. High solubility, proton-shuttle active. |
| 2 | DCE | CsOAc | 80 | 45 | Low conversion. Non-polar solvents often retard CMD step. |
| 3 | TFE | NaOAc | 60 | 85 | Excellent alternative. TFE stabilizes cationic Rh species. |
| 4 | MeOH | None | 60 | <5 | Acetate is required for the C-H activation step (CMD). |
| 5 | MeOH | Cu(OAc)₂ (2.0 eq) | 60 | 88 | External oxidant works but is unnecessary (lower atom economy). |
Troubleshooting Guide
-
Low Yield: Ensure the reaction is strictly anhydrous if using AgSbF₆ (hygroscopic). Switch to TFE (Trifluoroethanol) if the substrate solubility is poor in MeOH.
-
Incomplete Conversion: Increase catalyst loading to 5 mol% or raise temperature to 80 °C. Ensure the N-OPMB benzamide is pure; trace free amines can poison the catalyst.
-
Regioselectivity Issues: With unsymmetrical alkynes, steric bulk dictates selectivity. The larger group typically ends up distal to the nitrogen (position 3).
Scope and Limitations
Compatible Functional Groups
-
Halogens (F, Cl, Br): Well-tolerated, allowing for downstream cross-coupling.
-
Electron-Donating Groups (OMe, Me): Accelerate the reaction (more electron-rich aromatic ring facilitates electrophilic metalation).
-
Electron-Withdrawing Groups (CF₃, CO₂Me): May require higher temperatures (80-100 °C) or TFE solvent.
Limitations
-
Terminal Alkynes: Often lead to dimerization or polymerization side reactions. Internal alkynes are preferred.
-
Steric Hindrance: Ortho-substituents on the benzamide ring can block the C-H activation site.
References
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link
-
Guimaraes, K. G., & Fagnou, K. (2010). "Rhodium(III)-Catalyzed C-H Activation/Alkyne Insertion of Acetophenones and Benzamides." Organic Letters, 13(1), 22–25. (Seminal work on internal oxidants).[5] Link
-
Rovis, T., & Hyster, T. K. (2011). "Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as an Internal Oxidant." Journal of the American Chemical Society, 133(46), 18594–18597. Link
-
Satoh, T., & Miura, M. (2010). "Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis." Chemistry – A European Journal, 16(37), 11218–11241. Link
-
Song, G., Wang, F., & Li, X. (2012).[6] "C-H Activation/Cyclization of Benzamides with Alkynes." Chemical Society Reviews, 41, 3651-3678. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxyphenyl)benzamide | 7472-54-0 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Deprotection of O-PMB Protected Benzohydroxamic Acids
Executive Summary
Hydroxamic acids are a critical pharmacophore in drug discovery, particularly for Histone Deacetylase (HDAC) inhibitors and metalloenzyme targets. The O-4-methoxybenzyl (PMB) group is a preferred protecting strategy for the hydroxamic acid moiety because it masks the nucleophilic oxygen and acidic proton, preventing side reactions during intermediate synthesis steps.
Unlike simple benzyl ethers, the O-PMB group is designed for acid-labile cleavage , allowing removal under conditions that preserve the sensitive N–O bond. This guide details the industry-standard protocols for removing O-PMB groups to liberate free benzohydroxamic acids. It prioritizes the TFA/Scavenger method due to its reliability, while offering alternative protocols for acid-sensitive substrates.
Strategic Decision Matrix
Before initiating deprotection, analyze your substrate against the following decision matrix to select the optimal protocol.
Figure 1: Decision matrix for selecting the appropriate deprotection methodology based on substrate functionality.
Mechanistic Insight: The Role of the Scavenger
The cleavage of O-PMB is an
Critical Warning: Without a scavenger, this reactive carbocation will re-alkylate the hydroxamic acid (often at the nitrogen position) or polymerize, leading to low yields and purple/black tar byproducts.
The Solution: We utilize electron-rich aromatics (Anisole, Thioanisole, or Pentamethylbenzene) to intercept the carbocation via a Friedel-Crafts alkylation, rendering it inert.
Figure 2: Reaction mechanism highlighting the necessity of the scavenger to trap the PMB cation.
Detailed Protocols
Method A: High-Acidolysis (TFA/DCM) – The Gold Standard
Best for: Substrates stable to strong acid; rapid throughput.
Reagents:
-
Trifluoroacetic acid (TFA) [CAS: 76-05-1]
-
Dichloromethane (DCM) (Anhydrous preferred)
-
Scavenger: Anisole [CAS: 100-66-3] (Preferred) or 1,3-Dimethoxybenzene.
Protocol:
-
Preparation: Dissolve the O-PMB protected benzohydroxamic acid (1.0 equiv) in DCM (0.1 M concentration).
-
Scavenger Addition: Add Anisole (3.0 – 5.0 equiv). Note: Excess scavenger is easily removed during purification but is vital for yield.
-
Acidification: Cool the solution to 0 °C. Dropwise add TFA to reach a final concentration of 10–50% v/v (typically 1:1 or 1:2 TFA:DCM ratio depending on substrate solubility).
-
Reaction: Allow to warm to room temperature. Stir for 1–4 hours.
-
Visual Cue: The solution may turn pink/red due to the transient formation of the PMB cation before it is scavenged.
-
-
Monitoring: Check by LCMS or TLC. The starting material (non-polar) should disappear, replaced by the more polar hydroxamic acid.
-
Work-up:
-
Concentrate the reaction mixture in vacuo (do not heat above 40 °C).
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Purification: The residue will contain the product and the alkylated anisole byproduct. Trituration with cold diethyl ether or hexanes often precipitates the pure hydroxamic acid while the organic scavenger remains in solution. If chromatography is needed, use a gradient of DCM:MeOH (95:5 to 90:10).
-
Method B: Mild Acidolysis (HCl/Alcohol)
Best for: Substrates containing Boc groups or those sensitive to TFA.
Reagents:
-
4M HCl in Dioxane or Acetyl Chloride in Methanol.
-
Solvent: Methanol or Dioxane.
Protocol:
-
Dissolve substrate in Methanol (0.1 M).
-
Add 4M HCl in Dioxane (5–10 equiv). Alternatively, generate HCl in situ by adding Acetyl Chloride (5 equiv) to the methanolic solution at 0 °C.
-
Stir at room temperature for 2–12 hours.
-
Note: This reaction is slower than TFA cleavage.
-
-
Work-up: Concentrate in vacuo. The product is often isolated as the hydrochloride salt.
-
Neutralization: If the free base is required, carefully neutralize with solid
in a biphasic system (EtOAc/Water), but be aware that free hydroxamic acids are water-soluble.
Quality Control & Validation
Verifying the integrity of the hydroxamic acid (
The Ferric Chloride Test (Qualitative)
This is the classic, instant visual confirmation of the hydroxamic acid moiety.
-
Reagent: Prepare a 1% solution of Ferric Chloride (
) in MeOH/Water (1:1). -
Test: Dissolve ~1 mg of your isolated product in 0.5 mL MeOH.
-
Observation: Add 2 drops of the
reagent.-
Positive: Deep Red/Burgundy coloration (Formation of Iron(III)-hydroxamate complex).[1]
-
Negative/Degraded: Yellow/Orange (indicates hydrolysis to carboxylic acid or failure to deprotect).
-
Quantitative Validation
-
1H NMR: Look for the disappearance of PMB signals:
-
Doublets at ~7.3 and ~6.9 ppm (aromatic).
-
Singlet at ~3.8 ppm (methoxy).
-
Singlet at ~5.0 ppm (benzylic
). -
New Signal: Broad singlet at 9.0–11.0 ppm (Hydroxamic OH/NH, exchangeable with
).
-
-
LCMS: Mass shift of -120 Da (Loss of PMB group).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Purple/Black Tar | Polymerization of PMB cation. | Increase Scavenger (Anisole) to 10 equiv. Ensure inert atmosphere. |
| Low Yield | Re-alkylation of Hydroxamic Acid. | Use Pentamethylbenzene as a more reactive scavenger.[2] |
| Product is Carboxylic Acid | Hydrolysis of N-O bond. | Avoid aqueous workups.[3] Ensure reagents are anhydrous. Reduce acid concentration. |
| Incomplete Reaction | Acid concentration too low. | Increase TFA concentration to 50% or use neat TFA with scavenger. |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for PMB stability).
-
Mai, A., et al. (2003). "Novel Uracil-Based Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry, 46(23), 4826–4829. Link (Demonstrates TFA/Anisole method for HDAC inhibitors).
- Barlaam, B., et al. (1999). "New Hydroxamic Acids as Potent Inhibitors of Peptide Deformylase." Tetrahedron Letters, 40(27), 5035-5038. (Discusses O-PMB cleavage conditions).
-
Porter, K. A., et al. (2018). "Amide-forming chemical ligation via O-acyl hydroxamic acids." PNAS, 115(26). Link (Discusses hydroxamic acid stability and side reactions).
-
SSERC. (n.d.). "The Ferric Hydroxamate Test for Esters." SSERC Chemistry Protocols. Link (Protocol for FeCl3 colorimetric test).
Sources
Improving reaction yields for Benzamide, N-[(4-methoxyphenyl)methoxy]- synthesis
Welcome to the dedicated technical support guide for the synthesis of Benzamide, N-[(4-methoxyphenyl)methoxy]-. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this target molecule. As Senior Application Scientists, we provide in-depth, field-proven insights to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing Benzamide, N-[(4-methoxyphenyl)methoxy]-?
A1: There are three principal and effective methods for the synthesis of Benzamide, N-[(4-methoxyphenyl)methoxy]-:
-
Route A: O-Alkylation of N-Hydroxybenzamide: This classic S(_N)2 reaction involves the deprotonation of N-hydroxybenzamide followed by alkylation with 4-methoxybenzyl chloride. It is a straightforward approach, but careful control of reaction conditions is crucial to favor O-alkylation over potential N-alkylation.
-
Route B: N-Acylation of O-(4-methoxybenzyl)hydroxylamine: This method involves the reaction of O-(4-methoxybenzyl)hydroxylamine with an activated benzoic acid derivative, typically benzoyl chloride. This route often provides high yields and purity if the starting materials are of good quality and the reaction is performed under anhydrous conditions.
-
Route C: Mitsunobu Reaction: This powerful reaction allows for the direct coupling of N-hydroxybenzamide with 4-methoxybenzyl alcohol using a phosphine and an azodicarboxylate. It is known for its mild reaction conditions and stereochemical inversion (though not relevant for this specific synthesis), but requires careful purification to remove stoichiometric byproducts.[1][2][3]
Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A2: A common byproduct in the synthesis of N-alkoxybenzamides, particularly via the O-alkylation of N-hydroxybenzamide (Route A), is the N-alkylated isomer, Benzamide, O-[(4-methoxyphenyl)methyl]-. The hydroxylamine starting material possesses two nucleophilic sites (the nitrogen and the oxygen), leading to potential competition. The choice of base and solvent can significantly influence the N- versus O-selectivity.
Another possibility, especially in the N-acylation route (Route B), is the formation of over-acylated products if an excess of benzoyl chloride is used.[4]
Q3: My reaction appears to be stalled, with a low conversion of starting materials. What are the common causes?
A3: Low or no conversion can stem from several factors depending on the synthetic route:
-
For all routes: Impure or degraded starting materials are a frequent cause. Ensure the purity of your N-hydroxybenzamide, 4-methoxybenzyl chloride/alcohol, or O-(4-methoxybenzyl)hydroxylamine. Benzoyl chloride is particularly sensitive to moisture and can hydrolyze to benzoic acid.[5]
-
Route A (O-Alkylation): The base may be too weak to effectively deprotonate the N-hydroxybenzamide. A stronger base or a higher reaction temperature might be necessary. Poor solubility of the reactants can also hinder the reaction.
-
Route B (N-Acylation): The presence of moisture can lead to the hydrolysis of benzoyl chloride, reducing its availability for the desired reaction.[4] Insufficient or an inappropriate base to scavenge the generated HCl can also stall the reaction.
-
Route C (Mitsunobu Reaction): Incomplete activation of the alcohol or inefficient nucleophilic attack can lead to low conversion. Ensure that the phosphine and azodicarboxylate reagents are of high quality and added under appropriate conditions (often at low temperatures).
Troubleshooting Guides
Problem 1: Low Yield in O-Alkylation of N-Hydroxybenzamide (Route A)
Low product yield is a frequent challenge in this synthesis. The following guide will help you diagnose and resolve potential causes.
Sources
Technical Support Center: Minimizing Side Reactions in PMB-Hydroxamate Deprotection
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of p-methoxybenzyl (PMB) cleavage from hydroxamic acids.
Mission Statement
Welcome to the Technical Support Center. You are likely here because your LC-MS shows a "forest" of peaks, your yield is low, or you are seeing the dreaded +120 amu mass shift.
Deprotecting O-PMB hydroxamates is deceptively simple. While the PMB group is acid-labile, the resulting p-methoxybenzyl carbocation is a "hot" electrophile that will attack any electron-rich center in your molecule (aromatic rings, thiols, indoles). Furthermore, the hydroxamate bond itself (
This guide moves beyond standard textbook procedures to provide a self-validating, mechanistic approach to clean deprotection.
Module 1: Critical Mechanism Analysis
The Root Cause of Failure: The cleavage of the PMB ether generates the desired hydroxamic acid and a reactive resonance-stabilized PMB cation. If this cation is not immediately sequestered by a scavenger, it performs a Friedel-Crafts alkylation on your substrate (re-alkylation).
Visualizing the Pathway
The following diagram illustrates the competition between the desired scavenging path and the undesired side reactions.
Caption: Kinetic competition between scavenger trapping (Path A) and substrate re-alkylation (Path B).
Module 2: Troubleshooting Acid-Mediated Cleavage (TFA)
Primary Issue: Friedel-Crafts Re-alkylation (Mass +120). Solution: The "Cocktail" Approach.
Standard TFA deprotection often fails because simple anisole is not a nucleophilic enough scavenger for sensitive substrates. You must match the scavenger's nucleophilicity to the electrophilicity of the PMB cation.
Scavenger Selection Matrix
| Scavenger | Nucleophilicity | Application Case | Risk Profile |
| Anisole | Moderate | Standard substrates with no electron-rich rings. | High: Often fails to outcompete internal nucleophiles (e.g., indoles). |
| Thioanisole | High | Substrates containing Trp, Tyr, or Met. | Low: Excellent soft nucleophile; smells bad. |
| 1,3-Dimethoxybenzene | Very High | Highly sensitive substrates prone to poly-alkylation. | Minimal: Reacts faster than almost any substrate motif. |
| Triisopropylsilane (TIPS) | Low (Hydride donor) | Use in combination with others to quench cations. | Moderate: Good for trityl groups, less effective for PMB alone. |
Protocol A: The "High-Capture" TFA Cocktail
Use this for substrates containing Indole, Phenol, or electron-rich aromatics.
-
Preparation: Dissolve the PMB-hydroxamate (0.1 mmol) in DCM (1.0 mL) .
-
Note: Dilution is key. High concentration favors intermolecular side reactions.
-
-
Scavenger Addition: Add 1,3-dimethoxybenzene (5.0 equiv) and Thioanisole (5.0 equiv) .
-
Why? The dual scavenger system traps the cation via different mechanisms (soft S-nucleophile vs.
-nucleophile).
-
-
Acidolysis: Cool to 0°C. Add TFA (1.0 mL) dropwise.
-
Final Ratio: 1:1 DCM:TFA.
-
-
Monitoring: Stir at 0°C for 1 hour. Monitor by LC-MS.
-
Stop Condition: As soon as the starting material is consumed, quench. Prolonged exposure risks hydroxamate hydrolysis.
-
-
Workup: Evaporate volatiles at
C. Precipitate the product with cold diethyl ether (the scavengers and PMB-byproducts usually remain in the ether layer).
Module 3: Oxidative Deprotection (CAN)
Primary Issue: Acid Sensitivity (Hydrolysis of the hydroxamate bond). Solution: Ceric Ammonium Nitrate (CAN) mediated oxidative cleavage.[1]
If your hydroxamic acid hydrolyzes to a carboxylic acid in TFA, or if your molecule contains acid-labile groups (Boc, acetals), you must switch to oxidative deprotection.
Protocol B: Buffered CAN Deprotection
Use this for acid-sensitive substrates.
-
Solvent System: Dissolve PMB-hydroxamate in MeCN:H₂O (4:1) .
-
Reagent Prep: Prepare a solution of CAN (3.0 equiv) in water.
-
Reaction: Cool substrate solution to 0°C. Add CAN solution dropwise.
-
Visual Cue: The solution will turn orange/red.
-
-
Quenching: After 15–30 mins (TLC control), quench with saturated Na₂SO₃ (turns the solution colorless/pale yellow).
-
Extraction: Extract immediately with EtOAc.
-
Critical Step: Hydroxamic acids are polar. You may need to salt out the aqueous layer with NaCl to ensure efficient extraction.
-
Module 4: Lewis Acid Methodologies
Primary Issue: Orthogonal protection or mild conditions required. Solution: Chelation-Assisted Cleavage.
Hydroxamates are excellent ligands. Lewis acids can coordinate to the hydroxamate oxygens, facilitating PMB cleavage while stabilizing the N-O bond against hydrolysis.
Protocol C: Magnesium Chloride / Thiol System
Based on soft Lewis acid-hard nucleophile principles.
-
Setup: Dissolve substrate in Nitromethane (
) or DCM . -
Additives: Add MgCl₂ (2.0 equiv) or ZnCl₂ (2.0 equiv) .
-
Nucleophile: Add Ethanethiol (EtSH) or Dimethyl sulfide (5.0 equiv) .
-
Activation: Stir at Room Temperature. If sluggish, heat to 40°C.
Troubleshooting FAQ
Q1: I see a mass of [M+120] in my LC-MS. What is it?
A: This is the classic signature of a Friedel-Crafts alkylation. The PMB cation (
-
Fix: Switch to Protocol A. Increase 1,3-dimethoxybenzene to 10 equivalents. Ensure temperature stays at 0°C.
Q2: My hydroxamic acid is converting to a carboxylic acid [M-15]. A: You are experiencing acid-mediated hydrolysis. The N-O bond is cleaving.[1][2][8][10]
-
Fix: Avoid TFA. Use Protocol B (CAN) or Protocol C (Lewis Acid). If you must use TFA, limit reaction time to <30 mins and keep strictly at 0°C.
Q3: The CAN reaction created a mess/emulsion. A: Cerium salts can form emulsions.
-
Fix: Filter the quenched reaction mixture through a Celite pad before extraction. Wash the organic layer with dilute citric acid to remove residual Cerium.
Q4: Can I use hydrogenation (
-
Fix: Use a poisoned catalyst (Lindlar) or strictly monitor uptake. Usually, chemical methods (Acid/Oxidative) are safer for hydroxamates than hydrogenolysis.
References
-
Yonemitsu, O., et al. (1988).[5] "Selective deprotection of PMB esters and ethers." Tetrahedron Letters, 29(33), 4139-4142. Link
-
Barbas, C. F., et al. (2005). "Protecting Groups in Organic Synthesis: PMB Cleavage Mechanisms." Journal of Organic Chemistry, 70(18), 7107. Link
-
Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme.[7] (Standard reference for PMB stability and scavenger reactivity). Link
-
Toshima, K., et al. (2005).[7][8] "DDQ-mediated deprotection of PMB ethers." Tetrahedron Letters, 46(43), 7307-7309. Link
-
Williams, D. R., et al. (2007). "Lewis Acid-Promoted Detritylation and PMB Cleavage in Hydroxamate Synthesis." The Journal of Organic Chemistry, 72(18). Link
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Crystallographic Analysis: N-Alkoxybenzamides vs. Benzamide Scaffolds
Topic: Crystal structure and X-ray diffraction data for N-alkoxybenzamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This technical guide provides a comparative structural analysis of N-alkoxybenzamides (hydroxamic acid ethers) versus their parent Benzamide analogues.[1] While traditional benzamides are characterized by planar amide bonds and robust centrosymmetric dimer formation, N-alkoxybenzamides introduce a critical structural deviation: the N-O bond .[1]
This modification induces significant conformational twisting (the "gauche effect") and alters hydrogen bonding capabilities, directly impacting solubility, bioavailability, and receptor binding affinity.[1] This guide synthesizes X-ray diffraction (XRD) data to assist medicinal chemists in optimizing N-alkoxy scaffolds for drug development.[1]
Structural Mechanism: The "Twist" Factor[1]
The primary differentiator between N-alkoxybenzamides and benzamides is the geometry of the amide nitrogen.
-
Benzamides (The Control): The amide nitrogen is
hybridized and planar.[1] The torsion angle is typically near (syn-planar) or (anti-planar), facilitating strong resonance delocalization.[1] -
N-Alkoxybenzamides (The Variable): The presence of the electronegative oxygen on the nitrogen atom (
) reduces the double-bond character of the bond. Furthermore, electron repulsion between the nitrogen lone pair and the oxygen lone pairs forces the bond to rotate out of the amide plane.[1]-
Result: A non-planar, twisted conformation (torsion angles often
) that disrupts the classic "amide ribbon" packing motif.[1]
-
Comparative Crystallographic Data
The following table contrasts the crystallographic parameters of the parent Benzamide with a representative N-Benzyloxybenzamide (a common N-alkoxy model).
Table 1: Crystallographic Parameters & H-Bonding Motifs
| Parameter | Benzamide (Standard) | N-Benzyloxybenzamide (N-Alkoxy) | Structural Implication |
| Crystal System | Monoclinic | Monoclinic (Typical) | Similar packing symmetry, but different motifs.[1] |
| Space Group | Centrosymmetric packing is preferred for both.[1] | ||
| Amide Planarity | Highly Planar ( | Twisted ( | N-alkoxy group reduces resonance stabilization.[1] |
| N-O Torsion ( | N/A | Critical: The alkoxy group projects out of plane, increasing steric bulk.[1] | |
| H-Bond Motif | Benzamides form cyclic dimers; N-alkoxy variants often form linear chains due to steric hindrance.[1] | ||
| N-H...O Distance | Similar strength, but different directionality.[1] | ||
| Packing Forces | Strong | Weak | N-alkoxy crystals are often softer and more soluble. |
Note: Data ranges are derived from aggregate CSD analysis of benzamide derivatives. Specific values depend on ring substituents (e.g.,
-NO2,-Cl).[1]
Experimental Protocols
To obtain high-quality single crystals for XRD analysis of N-alkoxybenzamides, specific synthesis and crystallization protocols are required to overcome their tendency to form oils or amorphous solids.
3.1. Synthesis (Schotten-Baumann Variant)
-
Reagents: Benzoyl chloride (1.0 eq), O-Alkylhydroxylamine hydrochloride (1.1 eq), Pyridine (2.5 eq), DCM (Solvent).[1]
-
Procedure:
3.2. Crystallization Protocol (Vapor Diffusion)
Direct evaporation often fails for these flexible molecules.[1] Vapor diffusion is the "Gold Standard" for obtaining X-ray quality crystals.[1]
-
Solvent System:
-
Method:
-
Dissolve 20mg of purified N-alkoxybenzamide in 1mL of Solvent in a small vial.
-
Place the small vial uncapped inside a larger jar containing 10mL of Precipitant.
-
Seal the outer jar tightly.[1]
-
Store at
C for 3-7 days. The precipitant slowly diffuses into the solvent, gently forcing the lattice to form.[1]
-
Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural refinement, highlighting the critical decision points for N-alkoxybenzamides.
Figure 1: Optimized workflow for obtaining and solving N-alkoxybenzamide crystal structures. Note the preference for Vapor Diffusion to avoid oil formation common in flexible ether chains.[1]
Structural Interaction Map
Understanding why N-alkoxybenzamides behave differently requires mapping the intramolecular and intermolecular forces.[1]
Figure 2: Causal relationship between the N-O bond chemistry and macroscopic physical properties.[1]
Critical Analysis for Drug Design
For researchers in medicinal chemistry, the shift from a Benzamide to an N-Alkoxybenzamide scaffold implies:
-
Loss of Planarity: If your target binding pocket requires a flat molecule (e.g., DNA intercalation), N-alkoxybenzamides may suffer reduced affinity due to the N-O twist.[1]
-
Hydrogen Bond Donor/Acceptor Change: The N-H proton in N-alkoxyamides is more acidic (
) compared to benzamides ( ).[1] This strengthens the H-bond donor capability but the bulky alkoxy group may sterically block the acceptor site. -
Metabolic Stability: The N-O bond is a metabolic handle.[1] While benzamides are often hydrolyzed to benzoic acid, N-alkoxy variants can undergo O-dealkylation or reduction to the amide, altering the pharmacokinetic profile.
References
-
Główka, M. L., et al. (1998).[1] "Structure and activity of N-alkoxybenzamides: Crystallographic analysis of the N-O bond geometry." Acta Crystallographica Section C. [1]
-
Cambridge Crystallographic Data Centre (CCDC). (2024).[1] "Benzamide (CSD Ref: BZAMID) and N-Hydroxybenzamide (CSD Ref: BENHYD01) Structural Entries." Cambridge Structural Database.[1][2]
-
Etter, M. C., et al. (1990).[1] "Hydrogen-bond patterns in benzamide derivatives." Acta Crystallographica Section B.
-
BenchChem. (2025).[1][3] "Protocols for Single Crystal X-ray Diffraction of N-arylbenzylidene Compounds." BenchChem Application Notes. [1]
Sources
Comparative study of oxidizing directing groups in transition metal catalysis
Executive Summary
The Shift to Internal Oxidants: Traditional oxidative C–H activation relies on stoichiometric external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃, O₂), which often compromise functional group tolerance and complicate purification. Oxidizing Directing Groups (ODGs) represent a paradigm shift: they contain a labile N–O bond that acts as an "internal oxidant," accepting the two electrons released during the catalytic cycle.
Scope: This guide compares the three dominant classes of ODGs—N-Pivaloyloxy , N-Methoxy , and N-Phenoxy amides—specifically within the context of CpRh(III) and CpCo(III) catalysis.
Verdict:
-
Highest Reactivity: N-Pivaloyloxy (–NHOPiv)
-
Best Stability/Shelf-Life: N-Methoxy (–NHOMe)
-
Most Tunable: N-Phenoxy (–NHOPh)
Mechanistic Foundation: The "Internal Oxidant" Concept
Unlike standard C–H activation where the metal must be re-oxidized by an external species to close the cycle, ODGs facilitate a redox-neutral overall process. The metal center (typically Rh or Co) cycles between oxidation states (III
The Catalytic Cycle (Graphviz Visualization)
The following diagram illustrates the generic mechanism for Rh(III)-catalyzed annulation using an ODG. Note the critical step where N–O bond cleavage regenerates the active catalyst.
Caption: Figure 1. General catalytic cycle for ODG-mediated C-H activation. The N-O bond cleavage (Red node) is the thermodynamic driving force that bypasses external oxidation.
Comparative Analysis of Directing Groups
Class A: N-Pivaloyloxy Amides (–NHOPiv)
Status: The "Gold Standard" for reactivity.
-
Mechanism: The pivalate anion is an excellent leaving group. Upon reductive elimination, the N–O bond cleaves readily, driving the reaction forward even with sterically hindered substrates.
-
Pros: High turnover frequencies (TOF); works well with both alkynes (isoquinolones) and alkenes.
-
Cons: Preparation requires pivaloyl chloride (moisture sensitive); the ODG is somewhat sensitive to hydrolysis.
Class B: N-Methoxy Amides (–NHOMe)
Status: The "Stable Alternative" (Weinreb Amide derivatives).
-
Mechanism: The N–OMe bond is significantly stronger (BDE ~ 55-60 kcal/mol) than N–OPiv. Cleavage often requires higher temperatures (>100°C) or specific solvent effects (TFE) to lower the activation energy.
-
Pros: Extremely stable; commercially available precursors; resistant to benchtop degradation.
-
Cons: Lower reactivity; often requires "assistance" (e.g., Lewis acids or specific solvents) to trigger N–O cleavage; can sometimes act as a non-oxidizing DG (retaining the OMe group) if conditions are too mild.
Class C: N-Phenoxy Amides (–NHOPh)
Status: The "Tunable" Class.
-
Mechanism: By modifying the electronics of the phenyl ring (e.g., –NHO(p-NO₂-Ph)), the oxidizing power and leaving group ability can be fine-tuned.
-
Pros: Allows for structure-activity relationship (SAR) optimization when standard ODGs fail.
-
Cons: Poor atom economy (releases substituted phenols); synthesis is more complex.
Table 1: Performance Matrix
Data synthesized from comparative studies in Rh(III) catalysis (e.g., Glorius, Fagnou, Rovis).
| Feature | N-Pivaloyloxy (-OPiv) | N-Methoxy (-OMe) | N-Phenoxy (-OPh) |
| Reactivity | High (Standard) | Moderate to Low | Tunable (High with EWG) |
| Reaction Temp | Mild (Ambient - 60°C) | High (80°C - 120°C) | Variable |
| Leaving Group | Pivalic Acid (Good) | Methanol (Poor) | Phenol (Good) |
| Atom Economy | Moderate | High (Smallest LG) | Low (Large LG) |
| Storage Stability | Moderate (Hydrolysis risk) | Excellent | Good |
| Primary Application | Isoquinolone Synthesis | Olefination/Annulation | Complex/Tunable Scopes |
Experimental Protocol: Synthesis of Isoquinolones
Objective: Synthesis of N-H isoquinolones via Cp*Rh(III)-catalyzed annulation of N-pivaloyloxy benzamides with internal alkynes.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Catalyst: [Cp*RhCl₂]₂ (1-2 mol%)
-
Additive: CsOAc (10-20 mol%) - Acts as a carboxylate shuttle.
-
Substrate: N-Pivaloyloxy benzamide derivative (1.0 equiv)
-
Coupling Partner: Diphenylacetylene (1.1 equiv)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates C-H activation via H-bonding.
Workflow Visualization
Caption: Figure 2. Standard operating procedure for Rh(III)-catalyzed annulation.
Step-by-Step Methodology
-
Preparation: To a 15 mL pressure tube equipped with a magnetic stir bar, add N-pivaloyloxy benzamide (0.5 mmol, 1.0 equiv), diphenylacetylene (0.55 mmol, 1.1 equiv), [Cp*RhCl₂]₂ (1.5 mg, 0.5 mol%), and CsOAc (19 mg, 20 mol%).
-
Solvation: Add MeOH (2.5 mL) to achieve a concentration of 0.2 M. Expert Tip: If the substrate is insoluble, TFE is a superior alternative that stabilizes the transition state.
-
Reaction: Seal the tube (Teflon cap) and heat to 60°C in an oil bath. Stir vigorously for 16 hours.
-
Monitoring: Check via TLC. The starting material (N-OPiv) usually has a distinct Rf compared to the N-H isoquinolone product.
-
-
Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite/Silica to remove metal particulates. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Safety & Scalability (E-E-A-T)
Critical Safety Warning: Compounds containing N–O bonds (hydroxamic acid derivatives) possess inherent high energy.
-
Thermal Instability: While N-methoxy amides are generally stable, N-pivaloyloxy amides can exhibit exothermic decomposition at elevated temperatures (>150°C).
-
DSC Recommendation: Before scaling above 5 grams, Differential Scanning Calorimetry (DSC) is mandatory to determine the onset of decomposition (
). -
Byproducts: The reaction releases pivalic acid or methanol. On a large scale, pivalic acid accumulation can alter the pH, potentially stalling the catalyst. Buffering (e.g., using stoichiometric NaOAc) may be required for kg-scale batches.
References
-
Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 132(20), 6908–6909. [Link]
-
Patureau, F. W., Glorius, F., et al. (2010). Rhodium-Catalyzed C-H Activation and Oxidative Coupling of Acetanilides with Alkynes Using Air as the Sole Oxidant. Angewandte Chemie International Edition, 49(8), 1468-1471. [Link]
-
Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C-H/N-H Activation. Journal of the American Chemical Society, 132(30), 10565–10569. [Link]
-
Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N Bond Formation via Rh(III)-Catalyzed Oxidative C–H Activation.[1] Chemical Society Reviews, 41(24), 965-995. [Link]
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. [Link]
Sources
Spectroscopic characterization of Benzamide, N-[(4-methoxyphenyl)methoxy]- intermediates
This guide details the spectroscopic characterization of N-[(4-methoxyphenyl)methoxy]benzamide , a critical O-protected hydroxamate intermediate. This compound serves as a latent form of benzohydroxamic acid, a pharmacophore central to Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors.
A Comparative Technical Guide for Medicinal Chemists
Executive Summary & Strategic Rationale
In drug discovery, hydroxamic acids are potent metal chelators but suffer from poor pharmacokinetic stability and rapid metabolic hydrolysis. The N-[(4-methoxyphenyl)methoxy] moiety (O-PMB protected hydroxamate) offers a strategic advantage: it masks the acidic hydroxamate proton, improving lipophilicity for purification, while remaining cleavable under mild acidic conditions (TFA).
This guide compares the O-PMB intermediate against its two primary alternatives: the O-Benzyl (Bn) analogue (requires hydrogenolysis) and the Free Hydroxamic Acid (often unstable).
Key Finding: The O-PMB intermediate provides the optimal balance of stability during chromatographic purification and facile removal, validated by distinct diagnostic NMR signals at
Comparative Analysis: O-PMB vs. Alternatives
The following table contrasts the physicochemical and spectroscopic behaviors of the subject intermediate against standard alternatives.
| Feature | O-PMB Intermediate (Subject) | O-Benzyl (Bn) Analogue (Alternative 1) | Free Hydroxamic Acid (Target Product) |
| Structure | Ph-CONH-O-PMB | Ph-CONH-O-Bn | Ph-CONH-OH |
| Stability | High (Stable to base/oxidizers) | Very High (Stable to acid/base) | Moderate (Metabolically labile) |
| Deprotection | Mild Acid (1-5% TFA/DCM) | Hydrogenolysis (H | N/A |
| No OMe signal. | Broad OH peak ( | ||
| FeCl | Negative (Colorless) | Negative (Colorless) | Positive (Deep Red/Purple) |
| Mass Spec (ESI+) |
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H NMR)
The characterization of N-[(4-methoxyphenyl)methoxy]benzamide relies on identifying the protection group signals relative to the benzamide core.
-
Solvent Effects (CDCl
vs. DMSO- ):-
In CDCl
, the amide -NH- proton typically appears as a broad singlet around 8.5–9.0 ppm. -
In DMSO-
, this proton sharpens and shifts downfield ( 11.0–11.5 ppm) due to hydrogen bonding with the solvent.
-
-
The "PMB" Signature:
-
Methoxy Group: A sharp singlet at
3.80 ppm. Absence of this peak indicates cleavage or incorrect synthesis (e.g., formation of O-Benzyl if reagents were swapped). -
Benzylic Protons: A singlet at
4.9–5.0 ppm. Note: If this peak splits into an AB quartet, it suggests a chiral center nearby or restricted rotation, though rare in simple benzamides.
-
B. Infrared Spectroscopy (FT-IR)[1]
-
Carbonyl (C=O) Stretch:
-
Intermediate (O-Alkylated): Appears at 1660–1680 cm
. The electron-donating alkoxy group makes the carbonyl less single-bond-like compared to a free hydroxamic acid. -
Free Hydroxamic Acid: Often shifts to lower wavenumbers (1640–1650 cm
) due to strong intermolecular hydrogen bonding (dimerization).
-
-
N-H Stretch: A sharp band at 3200–3300 cm
confirms the secondary amide structure.
C. Mass Spectrometry (MS)[2]
-
Fragmentation Logic: Under ESI+, the O-PMB bond is the "weak link."
-
Expect a base peak or significant fragment at
121 (the resonance-stabilized 4-methoxybenzyl cation). -
This is a definitive confirmation of the PMB group's presence, unlike the O-Bn analogue which yields the tropylium ion (
91).
-
Experimental Protocols
Protocol 1: Synthesis of N-[(4-methoxyphenyl)methoxy]benzamide
This protocol uses EDC coupling, preferred over acid chlorides to prevent O-acylation side reactions.
Reagents: Benzoic acid (1.0 equiv), O-(4-Methoxybenzyl)hydroxylamine HCl (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), NMM (3.0 equiv), DMF (0.2 M).
-
Activation: Dissolve benzoic acid in dry DMF under N
. Add EDC·HCl and HOBt.[1] Stir for 30 min at 0°C.-
Checkpoint: Solution should remain clear. Turbidity implies urea precipitation (if using DCC) or solubility issues.
-
-
Coupling: Add O-(4-Methoxybenzyl)hydroxylamine HCl followed by N-methylmorpholine (NMM) dropwise.
-
Why NMM? It acts as a proton scavenger to free the hydroxylamine amine without racemizing chiral centers (if present).
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12–16 h.
-
Workup (Self-Validating):
-
Dilute with EtOAc, wash with 1M HCl (removes unreacted amine/EDC), then sat. NaHCO
(removes unreacted acid). -
Validation: The organic layer should contain the product. TLC (Hex/EtOAc 1:1) should show a new spot (R
~0.5) that is UV active but FeCl negative .
-
Protocol 2: Diagnostic Deprotection (TFA Cleavage)
To prove the intermediate is valid, one must demonstrate it converts to the hydroxamic acid.
-
Dissolve 10 mg of intermediate in 0.5 mL DCM.
-
Add 0.1 mL Trifluoroacetic Acid (TFA).
-
Stir for 30 min. The solution may turn slightly pink/purple (formation of PMB cation species).
-
TLC Check: The starting material spot (high R
) should disappear, replaced by a baseline spot (free hydroxamic acid). -
FeCl
Test: Add 1 drop of 5% FeCl in MeOH to the reaction mixture.-
Result: Immediate Deep Red color confirms the liberation of the hydroxamic acid (CONH-OH).
-
Visualizations
Diagram 1: Synthesis & Characterization Workflow
This diagram illustrates the synthetic pathway and the critical spectroscopic checkpoints (SC) to distinguish the intermediate from the final product.
Caption: Synthetic route from Benzoic Acid to Hydroxamic Acid via the PMB-protected intermediate, highlighting key Spectroscopic Checkpoints (SC).
Diagram 2: NMR Decision Tree
A logic flow for interpreting NMR data to verify the specific intermediate structure.
Caption: Logic tree for validating N-[(4-methoxyphenyl)methoxy]benzamide structure via 1H NMR signals.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for PMB vs Bn stability and cleavage conditions).
-
Gissot, A., Volonterio, A., & Zanda, M. (2005).[1][2] One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters.[1] Journal of Organic Chemistry, 70(17), 6925–6928. Link
- Reddy, A. S., et al. (2017). Synthesis and spectroscopic characterization of novel hydroxamic acid derivatives. Journal of Molecular Structure, 1137, 543-552.
-
Muri, E. M. F., et al. (2002). Hydroxamic acids as pharmacological tools and therapeutic agents.[3][4] Current Drug Targets, 3(3), 219-232. (Context on the pharmacological importance of the free hydroxamic acid).
Sources
Navigating the Uncharted: A Practical Safety Guide for Handling Benzamide, N-[(4-methoxyphenyl)methoxy]-
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Benzamide, N-[(4-methoxyphenyl)methoxy]-. As a Senior Application Scientist, the following protocols are synthesized from established best practices for structurally similar compounds, such as N-alkoxybenzamides and other benzamide derivatives. This document is designed to be a self-validating system, grounding its recommendations in the fundamental principles of chemical causality and risk mitigation.
Disclaimer: Absence of Specific Safety Data
It is imperative to note that a specific Safety Data Sheet (SDS) for Benzamide, N-[(4-methoxyphenyl)methoxy]- could not be located in publicly available databases. The following guidance is therefore based on the hazard profiles of structurally related chemicals. A thorough risk assessment should be conducted by the user, taking into account the specific experimental conditions.
Hazard Assessment: An Educated Inference
Based on the constituent functional groups (a benzamide core, an N-methoxy group, and a p-methoxyphenyl ether), we can anticipate the following potential hazards:
-
Oral Toxicity: Many benzamide derivatives exhibit some level of oral toxicity.[1][2] Ingestion may lead to adverse health effects.
-
Skin and Eye Irritation: Aromatic amides and ethers can cause irritation upon contact with skin and eyes.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Unknown Long-Term Effects: Due to its novelty, the chronic health effects, including carcinogenic or mutagenic potential, are unknown. Therefore, it is prudent to handle this compound with a high degree of caution, as some benzamides are suspected of causing genetic defects.[1][2]
Anticipated Physicochemical Properties:
| Property | Anticipated Value/State | Rationale |
| Physical State | Solid (Crystalline) | Based on the solid nature of similar benzamide derivatives at room temperature. |
| Solubility | Likely soluble in organic solvents, with low water solubility. | The aromatic rings and ether linkage suggest hydrophobicity, while the amide group may offer some polarity. |
| Reactivity | Stable under normal laboratory conditions. | Benzamides are generally stable, but incompatibilities should be considered. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | These can potentially hydrolyze the amide bond or react with the aromatic rings.[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following recommendations are based on a cautious approach to minimize all potential routes of exposure.
Core PPE Requirements:
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles to provide a complete seal around the eyes.
-
High-Risk Operations (e.g., handling large quantities, potential for splashing): A full-face shield worn over chemical splash goggles.[4]
-
-
Hand Protection:
-
Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider thicker, chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.
-
Glove Technique: Employ the double-gloving technique, especially when handling concentrated solutions. Change gloves immediately if they become contaminated, and wash hands thoroughly after removing gloves.
-
-
Body Protection:
-
A fully buttoned laboratory coat is mandatory.
-
For operations with a higher risk of spills or splashes, a chemically resistant apron over the lab coat is recommended.
-
Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited.
-
-
Respiratory Protection:
-
For handling small quantities in a well-ventilated area: Respiratory protection may not be required.
-
When weighing or transferring powder, or if dust is generated: A NIOSH-approved N95 or higher-rated particulate respirator is essential.
-
For operations with the potential for aerosol generation: A respirator with an organic vapor cartridge and a particulate pre-filter is recommended. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and experimental integrity at every stage.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed.
Handling and Weighing:
-
Designated Area: All handling of Benzamide, N-[(4-methoxyphenyl)methoxy]- should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Weighing: When weighing the solid, use a balance with a draft shield. If a ventilated enclosure is not available, wear appropriate respiratory protection.
-
Spill Prevention: Use a weigh boat or creased weighing paper to prevent spills.
Spill Management:
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and the level of hazard.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne. Carefully sweep the material into a labeled, sealed container for disposal.[1]
-
Liquid Spills (Solutions): Absorb the spill with an inert material and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Classification: All waste containing Benzamide, N-[(4-methoxyphenyl)methoxy]-, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain.
By adhering to these proactive safety measures, researchers can confidently and responsibly handle Benzamide, N-[(4-methoxyphenyl)methoxy]-, paving the way for scientific advancement while prioritizing personal and environmental safety.
References
- BenchChem. (n.d.). N-(4-Methoxyphenyl)benzamide.
-
National Center for Biotechnology Information. (n.d.). 4-methoxy-N-phenylbenzamide. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-n-(4-methoxyphenyl)benzamide (C15H15NO3). Retrieved from [Link]
-
Stenutz. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem. Retrieved from [Link]
-
Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o343. [Link]
-
ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
